Ethyl 11-bromoundecanoate
Übersicht
Beschreibung
Ethyl 11-bromoundecanoate, also known as 11-Bromoundecanoic Acid Ethyl Ester, is a chemical compound with the linear formula C13H25BrO2 . It has a molecular weight of 293.247 .
Synthesis Analysis
The synthesis of this compound involves several steps. In one method, 11-bromo undecanoic acid is first converted into mthis compound. This is followed by the synthesis of secondary amine monoester, and tertiary amine mono and diesters by the reaction of 11-bromoundecanoate with different aliphatic amines .
Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C13H25BrO2 . The compound has a molecular weight of 293.247 .
Physical And Chemical Properties Analysis
This compound is a clear liquid at 20°C . It has a specific gravity of 1.13 and a refractive index of 1.46 .
Wissenschaftliche Forschungsanwendungen
Biodegradable Plastics Synthesis : Ethyl 11-bromoundecanoate has been utilized in the synthesis of biodegradable plastics. Shigetomi and Kojima (2003) investigated the polycondensation of lithium 11-bromoundecanoate in aqueous media. They found that water is an effective solvent for this reaction, and the polymer formed decomposes at 300°C, offering potential for environmentally friendly plastic applications (Shigetomi & Kojima, 2003).
Corrosion Inhibition : In 2020, Chauhan et al. synthesized compounds from this compound that exhibited exceptional corrosion inhibition for mild steel in acidic environments. These compounds, featuring quaternary ammonium, amide, and amine motifs, demonstrated high inhibition efficiency and adsorption on steel surfaces (Chauhan et al., 2020).
Antimicrobial and Anti-biofilm Activities : this compound-based betaines, synthesized by Yasa et al. (2017), showed significant antimicrobial and anti-biofilm activities against pathogenic microbial and fungal strains. These compounds could potentially be used in healthcare settings for controlling microbial growth and biofilm formation (Yasa et al., 2017).
Conjugated Polymer Synthesis : Lee et al. (2007) prepared an ionic conjugated polymer using 11-bromoundecanoic acid. This polymer showed promising photoluminescence and electrochemical properties, indicating its potential use in electronic and optoelectronic applications (Lee et al., 2007).
Safety and Hazards
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Ethyl 11-bromoundecanoate is a chemical compound that has been studied for its potential antimicrobial and anti-biofilm activities . The primary targets of this compound are pathogenic microbial and fungal strains .
Mode of Action
The mode of action of this compound involves its interaction with these microbial and fungal targets. The compound’s bromine atom can form electrophilic species that can interact with biological targets, leading to changes in their function .
Biochemical Pathways
It is known that the compound can interfere with the growth and proliferation of microbial and fungal strains, potentially affecting pathways related to these processes .
Pharmacokinetics
The compound’s bioavailability is likely influenced by factors such as its lipophilicity and the presence of the bromine atom .
Result of Action
The result of this compound’s action is a reduction in the growth and proliferation of targeted microbial and fungal strains. This leads to its antimicrobial and anti-biofilm effects .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the pH and temperature of the environment can affect the compound’s stability and efficacy .
Biochemische Analyse
Biochemical Properties
Ethyl 11-bromoundecanoate plays a significant role in biochemical reactions, particularly in the synthesis of novel betaines. These betaines are synthesized from esterquats, which are obtained from the reaction of 11-bromo undecanoic acid, different alkyl amines, and methyl iodide . This compound interacts with various enzymes and proteins during these reactions, including esterases and amine oxidases. The nature of these interactions involves the esterification and subsequent amination processes, leading to the formation of secondary and tertiary amine monoesters and diesters .
Cellular Effects
This compound has been shown to influence various cellular processes, including antimicrobial and anti-biofilm activities. The compound exhibits good to moderate antibacterial activity with minimum inhibitory concentration values ranging between 3.9–31.2 µg/mL and antifungal activity with minimum inhibitory concentration values ranging between 7.8–62.4 µg/mL . This compound also affects cell signaling pathways and gene expression, contributing to its antimicrobial properties. Additionally, it impacts cellular metabolism by interacting with metabolic enzymes and altering metabolite levels .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with various biomolecules, including enzymes and proteins. The compound exerts its effects through binding interactions with esterases and amine oxidases, leading to enzyme inhibition or activation . These interactions result in changes in gene expression and cellular metabolism, contributing to the compound’s antimicrobial and anti-biofilm activities . The esterification and amination processes are crucial for the formation of betaines, which exhibit biocidal properties .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions such as high temperatures or exposure to light . Long-term effects on cellular function have been observed in in vitro and in vivo studies, with some betaines showing sustained antimicrobial activity over time .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits antimicrobial and anti-biofilm activities without significant toxic effects . At higher doses, this compound may cause toxic or adverse effects, including cellular damage and disruption of normal cellular functions . Threshold effects have been observed, indicating that the compound’s efficacy and safety depend on the dosage administered .
Metabolic Pathways
This compound is involved in various metabolic pathways, including esterification and amination processes. The compound interacts with enzymes such as esterases and amine oxidases, leading to the formation of secondary and tertiary amine monoesters and diesters . These metabolic pathways contribute to the synthesis of betaines, which exhibit antimicrobial and anti-biofilm activities . The compound’s effects on metabolic flux and metabolite levels are significant, influencing overall cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound’s localization and accumulation are influenced by these interactions, affecting its overall efficacy and function . This compound may be transported across cell membranes through passive diffusion or active transport mechanisms, depending on the specific cellular context .
Subcellular Localization
This compound’s subcellular localization is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization mechanisms ensure that this compound exerts its effects in the appropriate cellular context, contributing to its overall efficacy and function .
Eigenschaften
IUPAC Name |
ethyl 11-bromoundecanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25BrO2/c1-2-16-13(15)11-9-7-5-3-4-6-8-10-12-14/h2-12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGWOAXNKJWTDFA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCCCCCCCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60284203 | |
Record name | Ethyl 11-bromoundecanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60284203 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
6271-23-4 | |
Record name | 6271-23-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36219 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethyl 11-bromoundecanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60284203 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ETHYL 11-BROMOUNDECANOATE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes 2-(methacryloyloxy) ethyl 11-bromoundecanoate pyridinium (MEBU-Py) effective against bacteria in dental applications?
A1: While the exact mechanism of action of MEBU-Py isn't fully detailed in the study [], its antibacterial activity likely stems from the pyridinium salt group. The research indicates that these pyridinium salt groups become concentrated on the surface of the modified dental resin []. This surface accumulation suggests a contact-dependent antibacterial effect. Pyridinium salts are known to disrupt bacterial cell membranes, ultimately leading to cell death.
Q2: How does the incorporation of MEBU-Py into existing dental resins impact their properties and potential for clinical use?
A2: The study demonstrates that MEBU-Py exhibits good compatibility with a commercial dental resin system (Single Bond II adhesive) []. It readily copolymerizes with the resin components, indicating its suitability for integration into existing dental materials. Importantly, the modified resin demonstrated high antibacterial efficiency against E. coli even at relatively low concentrations of MEBU-Py (1.49%—5.58%) []. This finding suggests that incorporating MEBU-Py doesn't significantly alter the resin's handling or mechanical properties while conferring valuable antibacterial properties. Further research is needed to evaluate long-term stability, biocompatibility, and effectiveness against a broader range of oral bacteria.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.